![molecular formula C19H18FN3O2 B7532167 N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as FIIN-3 and is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases.
Wirkmechanismus
FIIN-3 inhibits the activity of FGFR kinases by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell proliferation.
Biochemical and Physiological Effects:
FIIN-3 has been shown to have significant effects on various biochemical and physiological processes in the body. It has been found to inhibit angiogenesis, which is the process of forming new blood vessels. This could be beneficial in cancer treatment as tumors require a blood supply to grow and survive.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FIIN-3 in lab experiments is its potency as an FGFR kinase inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one of the limitations of using FIIN-3 is its limited solubility in aqueous solutions, which could affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research involving FIIN-3. One potential avenue is the development of more potent and selective FGFR kinase inhibitors. Another direction is the investigation of the use of FIIN-3 in combination with other cancer treatments such as chemotherapy and radiation therapy. Further research is also needed to fully understand the pharmacokinetics and pharmacodynamics of FIIN-3 in vivo.
Synthesemethoden
The synthesis of FIIN-3 involves the reaction of 3-(2-hydroxyphenyl)propanoic acid with 3-fluoro-4-(1H-imidazol-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-(tert-butoxycarbonyl)-L-valine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
FIIN-3 has been extensively studied for its potential applications in cancer research. FGFR kinases have been found to play a crucial role in the development and progression of various cancers such as breast, lung, and gastric cancer. FIIN-3 has shown promising results in inhibiting the proliferation of cancer cells and inducing apoptosis.
Eigenschaften
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-16-11-14(5-7-17(16)23-10-9-21-13-23)12-22-19(25)8-6-15-3-1-2-4-18(15)24/h1-5,7,9-11,13,24H,6,8,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKPKQIXODEXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.